Cas no 1145-93-3 (Diethyl 4-methoxybenzylphosphonate)

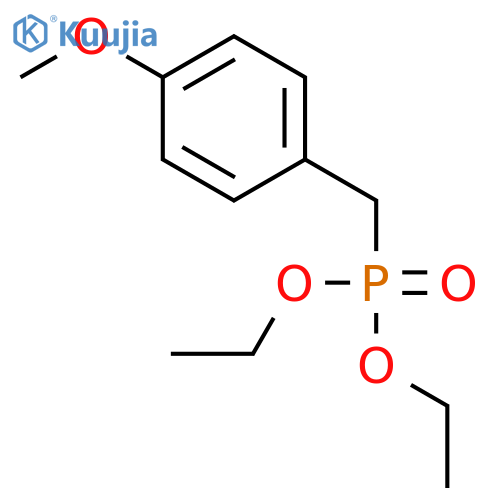

1145-93-3 structure

商品名:Diethyl 4-methoxybenzylphosphonate

Diethyl 4-methoxybenzylphosphonate 化学的及び物理的性質

名前と識別子

-

- Diethyl 4-methoxybenzylphosphonate

- 4-Methoxybenzylphosphonic acid diethyl ester

- Diethyl (4-Methoxybenzyl)phosphonate

- (4-Methoxybenzyl)phosphonic Acid Diethyl Ester

- 1-(diethoxyphosphorylmethyl)-4-methoxybenzene

- 4-(Diethylphosphonomethyl)anisole

- NKARVHNAACNYGE-UHFFFAOYSA-N

- Phosphonic acid, [(4-methoxyphenyl)methyl]-, diethyl ester

- Phosphonic acid, P-[(4-methoxyphenyl)methyl]-, diethyl ester

- diethyl-(4-methoxybenzyl)phosphonate

- diethyl-(4-methoxybenzyl)-p

- diethyl-(4-methoxybenzyl)-phosphonat

- FT-0618929

- AS-70983

- CS-0108718

- ethoxy-ethylperoxy-[(4-methoxyphenyl)methyl]phosphane

- Phosphonic acid,p-[(4-methoxyphenyl)methyl]-,diethyl ester

- SCHEMBL914036

- diethyl-(4-methoxybenzyl)-phosphonate

- MFCD00015662

- 1145-93-3

- AKOS015852089

- DTXSID101249159

- NS00045916

- Diethyl P-[(4-methoxyphenyl)methyl]phosphonate

- D4000

- J-003106

- diethyl [(4-methoxyphenyl)methyl]phosphonate

- diethyl (4-methoxybenzyl)-phosphonate

- 1-(diethoxyphosphorylmethyl)-4-methoxy-benzene

- [(4-Methoxyphenyl)methyl]phosphonic acid diethyl ester

- Diethyl 4-methoxybenzylphosphonate, >=98%

- A803203

- diethyl (4-methoxyphenyl)methylphosphonate

-

- MDL: MFCD00015662

- インチ: 1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3

- InChIKey: NKARVHNAACNYGE-UHFFFAOYSA-N

- ほほえんだ: P(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

- BRN: 2125148

計算された属性

- せいみつぶんしりょう: 258.10200

- どういたいしつりょう: 258.102096

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 44.8

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.5 g/mL at 25 °C(lit.)

- ふってん: 151°C/0.1mmHg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.504(lit.)

- すいようせい: Not miscible in water.

- PSA: 54.57000

- LogP: 3.46130

- ようかいせい: 水に溶けない

Diethyl 4-methoxybenzylphosphonate セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

Diethyl 4-methoxybenzylphosphonate 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Diethyl 4-methoxybenzylphosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR59905-10g |

Diethyl (4-methoxybenzyl)phosphonate |

1145-93-3 | 10g |

£92.00 | 2023-09-01 | ||

| abcr | AB170483-50 g |

Diethyl 4-methoxybenzylphosphonate, 98%; . |

1145-93-3 | 98% | 50g |

€245.00 | 2023-06-23 | |

| Ambeed | A555810-5g |

Diethyl 4-methoxybenzylphosphonate |

1145-93-3 | 97% | 5g |

$6.0 | 2025-02-21 | |

| Apollo Scientific | OR59905-50g |

Diethyl (4-methoxybenzyl)phosphonate |

1145-93-3 | 50g |

£242.00 | 2023-09-01 | ||

| abcr | AB170483-10 g |

Diethyl 4-methoxybenzylphosphonate, 98%; . |

1145-93-3 | 98% | 10g |

€88.80 | 2023-06-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DN167-1g |

Diethyl 4-methoxybenzylphosphonate |

1145-93-3 | 95.0%(GC) | 1g |

¥144.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155192-5G |

Diethyl 4-methoxybenzylphosphonate |

1145-93-3 | >95.0%(GC) | 5g |

¥55.90 | 2023-09-03 | |

| Alichem | A019139653-500g |

Diethyl 4-methoxybenzylphosphonate |

1145-93-3 | 97% | 500g |

$962.47 | 2023-09-04 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4000-25G |

Diethyl (4-Methoxybenzyl)phosphonate |

1145-93-3 | >95.0%(GC) | 25g |

¥790.00 | 2024-04-18 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05226-50g |

Diethyl 4-methoxybenzylphosphonate, 98+% |

1145-93-3 | 98+% | 50g |

¥6901.00 | 2023-02-07 |

Diethyl 4-methoxybenzylphosphonate 関連文献

-

1. Electronic and magnetic metal–metal interactions in dinuclear oxomolybdenum(V) complexes across bis-phenolate bridging ligands with different spacers between the phenolate termini: ligand-centred vs. metal-centred redox activitySimon R. Bayly,Elizabeth R. Humphrey,Helena de Chair,Cecilia G. Paredes,Zoe R. Bell,John C. Jeffery,Jon A. McCleverty,Michael D. Ward,Federico Totti,Dante Gatteschi,Stephane Courric,Barry R. Steele,Constantinos G. Screttas J. Chem. Soc. Dalton Trans. 2001 1401

-

Chun Sakong,Hae Joong Kim,Se Hun Kim,Jin Woong Namgoong,Jong Ho Park,Jang-Hyun Ryu,Boeun Kim,Min Jae Ko,Jae Pil Kim New J. Chem. 2012 36 2025

-

Viktorija Mimaite,Juozas Vidas Grazulevicius,Rasa Laurinaviciute,Dmytro Volyniuk,Vygintas Jankauskas,Gjergji Sini J. Mater. Chem. C 2015 3 11660

-

Ikyon Kim,Jihyun Choi Org. Biomol. Chem. 2009 7 2788

-

5. Specific inhibitors in vitamin biosynthesis. Part 9. Reactions of 7,7-dialkyl-7,8-dihydropteridines of use in the synthesis of potential inhibitors of tetrahydrofolate biosynthesisSaiba S. Al-Hassan,Robert Cameron,Sydney H. Nicholson,David H. Robinson,Colin J. Suckling,Hamish C. S. Wood J. Chem. Soc. Perkin Trans. 1 1985 2145

1145-93-3 (Diethyl 4-methoxybenzylphosphonate) 関連製品

- 60815-18-1(Diethyl 3-methoxybenzylphosphonate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1145-93-3)Diethyl 4-methoxybenzylphosphonate

清らかである:99%

はかる:500g

価格 ($):331.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:1145-93-3)DIETHYL 4-METHOXYBENZYLPHOSPHONATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ